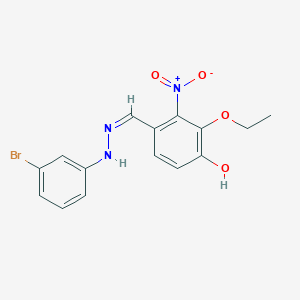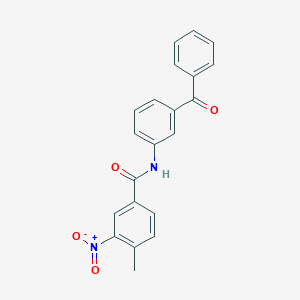methyl]phosphonate](/img/structure/B6137713.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate, commonly known as BNPP, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. This compound belongs to the family of nitrogen mustards, which are a class of alkylating agents that have been used in cancer chemotherapy for many years. BNPP has been shown to have promising anticancer activity against a range of different cancer cell lines, making it an attractive candidate for further research.
作用機序
BNPP exerts its anticancer activity through a mechanism known as DNA alkylation. This process involves the covalent binding of BNPP to DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. BNPP has been shown to be highly selective for cancer cells, which may be due to differences in DNA repair mechanisms between cancer and normal cells.
Biochemical and Physiological Effects:
BNPP has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to its DNA alkylation activity, BNPP has been shown to induce apoptosis (programmed cell death) in cancer cells. BNPP has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using BNPP in lab experiments is its potent anticancer activity. This makes it an attractive candidate for studying the mechanisms of cancer cell death and developing new cancer chemotherapy agents. However, one of the limitations of using BNPP is its potential toxicity to normal cells. Careful attention must be paid to the concentration and duration of BNPP exposure to ensure that normal cells are not damaged.
将来の方向性
There are several potential future directions for research on BNPP. One area of interest is the development of new BNPP derivatives that may have improved anticancer activity or reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the efficacy and safety of BNPP in cancer chemotherapy. Finally, there is a need for further research on the mechanisms of action of BNPP and its potential use in combination with other anticancer agents.
合成法
BNPP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-nitrobenzyl alcohol with phosgene to form 3-nitrobenzyl chloroformate. This intermediate is then reacted with bis(2-chloroethyl)amine to form the desired product, BNPP. The synthesis of BNPP is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
科学的研究の応用
BNPP has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that BNPP has potent cytotoxic activity against a range of different cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer activity of BNPP in animal models of cancer. These results suggest that BNPP may be a promising candidate for further development as a cancer chemotherapy agent.
特性
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-4-6-21-24(20,22-7-5-14)11(23-12(15)17)9-2-1-3-10(8-9)16(18)19/h1-3,8,11H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQPNCKFYMULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)

![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![2-amino-5-(2-chloro-6-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6137707.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)